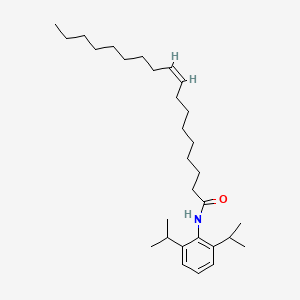

Ácido oleico-2,6-diisopropilanilida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido oleico-2,6-diisopropilanilida es un compuesto conocido por su función como inhibidor de la acilCoA:colesterol aciltransferasa, una sintetasa de ésteres de colesterol intracelular estrechamente relacionada con la absorción del colesterol de la dieta . Este compuesto ha sido estudiado por sus posibles efectos hipolipemiantes, lo que lo hace significativo en el campo del metabolismo lipídico y la investigación cardiovascular .

Aplicaciones Científicas De Investigación

El Ácido oleico-2,6-diisopropilanilida tiene varias aplicaciones de investigación científica, que incluyen:

Biología: Investigado por su papel en la modulación de los niveles de colesterol en los sistemas biológicos.

Industria: Se utiliza en el desarrollo de medicamentos hipolipemiantes y suplementos dietéticos.

Mecanismo De Acción

El Ácido oleico-2,6-diisopropilanilida ejerce sus efectos inhibiendo la acilCoA:colesterol aciltransferasa, una enzima responsable de la esterificación del colesterol. Esta inhibición conduce a una disminución en la formación de ésteres de colesterol, lo que reduce la absorción del colesterol de la dieta. El compuesto se dirige específicamente al sitio activo de la enzima, evitando la unión de acilCoA y colesterol .

Análisis Bioquímico

Biochemical Properties

Oleic Acid-2,6-diisopropylanilide interacts with ACAT, inhibiting its function with an IC50 of 7 nM . This interaction plays a crucial role in the regulation of cholesterol levels within the body .

Cellular Effects

The compound has been shown to influence cell function by modulating cholesterol levels. When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins and elevated high-density lipoprotein levels when administered at 0.05% .

Molecular Mechanism

The molecular mechanism of Oleic Acid-2,6-diisopropylanilide involves its binding to ACAT, inhibiting its function and thereby influencing cholesterol metabolism .

Dosage Effects in Animal Models

In animal models, specifically rabbits and rats fed a high fat, high cholesterol diet, the effects of Oleic Acid-2,6-diisopropylanilide varied with dosage. At a dosage of 0.05%, it was found to decrease low-density lipoproteins and elevate high-density lipoprotein levels .

Metabolic Pathways

Oleic Acid-2,6-diisopropylanilide is involved in the metabolic pathway of cholesterol, interacting with ACAT, a key enzyme in this pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Ácido oleico-2,6-diisopropilanilida típicamente implica la reacción del ácido oleico con la 2,6-diisopropilanilina. El proceso generalmente incluye los siguientes pasos:

Activación del ácido oleico: El ácido oleico se activa primero convirtiéndolo en su forma de cloruro de ácido utilizando reactivos como cloruro de tionilo o cloruro de oxalilo.

Reacción de amidación: El ácido oleico activado luego se hace reaccionar con 2,6-diisopropilanilina en presencia de una base como trietilamina para formar this compound.

Métodos de producción industrial

Los métodos de producción industrial para el this compound son similares a la síntesis de laboratorio, pero se escalan y optimizan para obtener mayores rendimientos y pureza. Esto a menudo implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido oleico-2,6-diisopropilanilida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El doble enlace en la parte de ácido oleico se puede oxidar utilizando reactivos como permanganato de potasio u óxido de osmio.

Reducción: El grupo amida se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los átomos de hidrógeno en el anillo aromático se pueden sustituir con varios grupos utilizando reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Cloro o bromo en presencia de un catalizador ácido de Lewis.

Productos principales

Oxidación: Formación de dioles o ácidos carboxílicos.

Reducción: Formación de aminas primarias.

Sustitución: Formación de derivados halogenados.

Comparación Con Compuestos Similares

Compuestos similares

- Ácido oleico-2,4-diisopropilanilida

- Ácido oleico-2,6-dimetil-anilida

- Ácido oleico-2,6-dietilfenilamida

Unicidad

El Ácido oleico-2,6-diisopropilanilida es único debido a su alta especificidad y potencia como inhibidor de la acilCoA:colesterol aciltransferasa. Su estructura permite una unión óptima al sitio activo de la enzima, lo que da como resultado un valor de IC50 más bajo en comparación con compuestos similares.

Actividad Biológica

(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by:

- Amphiphilic nature : This feature allows it to interact with biological membranes effectively.

- Unique configuration : The (Z)-isomer configuration contributes to its distinct biological properties.

The biological activity of (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide primarily involves interactions with cellular membranes and proteins. Its amphiphilic nature enables it to integrate into lipid bilayers, influencing membrane fluidity and protein function.

Key Mechanisms Include :

- Modulation of Enzyme Activity : The compound has been shown to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

- Signal Transduction Pathways : It may affect various signaling pathways, leading to changes in gene expression and cellular responses.

Biological Activity Overview

Research indicates that (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, indicating potential use as an antimicrobial agent. |

| Anti-inflammatory Effects | Preliminary studies suggest it may reduce inflammation in vitro and in vivo. |

| Cytotoxicity | Investigated for its effects on cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells. |

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide inhibited the growth of specific bacterial strains in vitro. The mechanism was attributed to disruption of bacterial membrane integrity.

- Cytotoxic Effects on Cancer Cells :

-

Anti-inflammatory Potential :

- In animal models, administration of the compound resulted in reduced markers of inflammation, suggesting its potential as an anti-inflammatory therapeutic agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide:

Synthesis

The synthesis typically involves coupling 2,6-di(propan-2-yl)aniline with octadec-9-enoic acid under specific conditions to yield the desired isomer .

Biological Evaluations

Research has highlighted the following findings:

- Cell Viability Assays : Various assays confirm its selective cytotoxicity against cancer cells.

- Mechanistic Studies : Investigations into how the compound interacts with cellular targets are ongoing, focusing on its role in modulating protein functions and signaling pathways.

Propiedades

IUPAC Name |

(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIULGBCXKSTGQP-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.